molecular formula C10H13BrO3 B1282734 1-(Bromomethyl)-2,3,4-trimethoxybenzene CAS No. 80054-01-9

1-(Bromomethyl)-2,3,4-trimethoxybenzene

Cat. No.: B1282734
CAS No.: 80054-01-9
M. Wt: 261.11 g/mol
InChI Key: WVHAAWUZUFQEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and three methoxy groups at the 2, 3, and 4 positions

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2,3,4-trimethoxybenzene can be synthesized through the bromination of 2,3,4-trimethoxytoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2,3,4-trimethoxybenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: 2,3,4-trimethoxytoluene.

Scientific Research Applications

1-(Bromomethyl)-2,3,4-trimethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.

    Material Science: It is utilized in the preparation of functional materials with specific properties, such as liquid crystals and polymers.

    Biological Studies: The compound is employed in the study of biological systems, particularly in the modification of biomolecules for research purposes.

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the methoxy groups, making it less electron-rich and less reactive in certain substitution reactions.

    2,3,4-Trimethoxytoluene: Lacks the bromomethyl group, making it less versatile for further functionalization.

    1-(Chloromethyl)-2,3,4-trimethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

Uniqueness: 1-(Bromomethyl)-2,3,4-trimethoxybenzene is unique due to the presence of both the bromomethyl group and the three methoxy groups, which together enhance its reactivity and versatility in organic synthesis. The electron-donating methoxy groups increase the electron density on the benzene ring, making it more reactive towards electrophiles and nucleophiles.

Properties

IUPAC Name

1-(bromomethyl)-2,3,4-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHAAWUZUFQEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CBr)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541144
Record name 1-(Bromomethyl)-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80054-01-9
Record name 1-(Bromomethyl)-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.04 g (10 mmol) of 2,3,4-trimethoxybenzyl alcohol in 30 ml of abs. toluene are treated with 0.258 ml (0.32 equivalents) of pyridine, and the solution is cooled down to approximately 4° C. using ice-water. 0.951 ml of phosphorus tribromide in 5 ml of abs. toluene is added dropwise, at this temperature and over the period of 30 min, to this solution, which is left to stir at this temperature for a further 45 min. The reaction mixture is diluted with ether and the whole is poured onto ice-water, with this mixture then being stirred for 5 min. After the phases have been separated, the organic phase is washed, in succession, with water, saline, sat. sodium bicarbonate solution and once again with saline (all being cold). After the organic phase has been dried over sodium sulfate, it is concentrated, and residual solvents are removed from the residue under high vacuum for 1 h. The resulting title compound is subjected, without purification, to further processing. 1H-NMR (200 MHz; CDCl3)=7.05/d (1H); 6.65/d (1H); 4.55/s (2H); 4.07, 3.88 and 3.85/each s (each 3H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.258 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.951 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 1-hydroxymethyl-2,3,4-trimethoxybenzene (1 g, 5 mmoles) in anhydrous ethered solution (10 ml) is injected into a three-necked flask supplied with a septum and equipped with a magnetic stirrer, which is swept with argon. Phosphorus tribromide at -20° C. (1.46 g, 5 mmoles) dissolved in ether (8 ml) is then added. The mixture is stirred at -10° C. for 2 hours and then washed with ice-cold water and finally with NaCl, and then dried over MgSO4. Evaporation at 0° C. under reduced pressure gives a colorless oil (1.24 g) which is homogeneous in TLC (Y=95%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ethered solution
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2,3,4-trimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2,3,4-trimethoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-2,3,4-trimethoxybenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(Bromomethyl)-2,3,4-trimethoxybenzene
Reactant of Route 5
1-(Bromomethyl)-2,3,4-trimethoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-2,3,4-trimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.